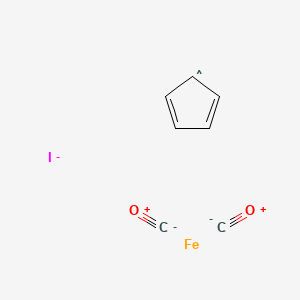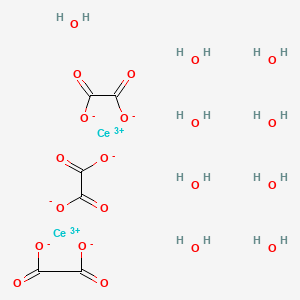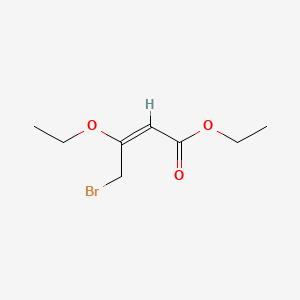
ジカルボニルシクロペンタジエニルヨード鉄
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonylcyclopentadienyliodoiron(II) is an organometallic compound with the molecular formula C₇H₅FeIO₂. It is a dark brown to black powder or crystalline solid with a melting point of approximately 119°C . This compound is known for its use as a catalyst in various chemical reactions and is a member of the cyclopentadienyliron family .
科学的研究の応用
Dicarbonylcyclopentadienyliodoiron(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions.
Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, including drug development and as a model compound for studying metalloenzymes.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
準備方法
Synthetic Routes and Reaction Conditions: Dicarbonylcyclopentadienyliodoiron(II) can be synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with iodine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
(C₅H₅)Fe(CO)₂2+I2→2(C₅H₅)Fe(CO)₂I
Industrial Production Methods: Industrial production of dicarbonylcyclopentadienyliodoiron(II) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Types of Reactions:
Substitution Reactions: Dicarbonylcyclopentadienyliodoiron(II) can undergo substitution reactions where the iodine ligand is replaced by other ligands such as phosphines, amines, or other halides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iron center undergoes changes in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and other nucleophiles. These reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
- Substitution reactions yield various substituted cyclopentadienyliron complexes.
- Oxidation and reduction reactions result in the formation of iron complexes with different oxidation states .
作用機序
The mechanism of action of dicarbonylcyclopentadienyliodoiron(II) involves the coordination of the iron center with various ligands. The iron center can undergo changes in oxidation state, facilitating various catalytic processes. The compound’s ability to form stable complexes with different ligands makes it a versatile catalyst in organic synthesis .
類似化合物との比較
Cyclopentadienyliron dicarbonyl dimer: This compound is a precursor to dicarbonylcyclopentadienyliodoiron(II) and has similar catalytic properties.
Dicarbonylcyclopentadienyl cobalt(I): This compound has similar structural features but contains cobalt instead of iron.
Cyclopentadienylmanganese tricarbonyl: Another similar compound with manganese as the central metal atom.
Uniqueness: Dicarbonylcyclopentadienyliodoiron(II) is unique due to the presence of the iodine ligand, which imparts distinct reactivity and stability compared to other cyclopentadienyliron complexes. Its ability to undergo various substitution reactions and participate in redox processes makes it a valuable compound in both research and industrial applications .
特性
InChI |
InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSYTVVYYIGNSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FeIO2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12078-28-3 |
Source


|
| Record name | Dicarbonylcyclopentadienyliodoiron(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What happens to dicarbonylcyclopentadienyliodoiron(II) when exposed to ultraviolet light?
A: When dicarbonylcyclopentadienyliodoiron(II) is exposed to ultraviolet light within the 260-310 nm range, it undergoes photodissociation. [] This means the molecule absorbs the light energy and breaks apart into fragments. The research primarily focused on two fragmentation pathways: the breaking of the Fe–I bond, releasing atomic iodine, and the breaking of the Fe–Cp bond, releasing the cyclopentadienyl radical. []
Q2: What did the researchers learn about the photodissociation process using velocity-map ion imaging?
A: The researchers utilized a technique called multi-mass velocity-map ion imaging to study the speed and direction of the fragments produced during photodissociation. [] They discovered that the iodine atoms and cyclopentadienyl fragments were ejected with significant velocity and in a non-uniform, anisotropic pattern. [] This indicated that the dissociation process is not random and is influenced by the geometry of the excited state the molecule occupies after absorbing UV light.
Q3: How did computational chemistry contribute to understanding the photodissociation of dicarbonylcyclopentadienyliodoiron(II)?
A: Computational chemistry played a crucial role in interpreting the experimental results. [] The researchers performed electronic structure calculations to model the molecule and its behavior upon excitation. These calculations helped to visualize the high density of excited electronic states in the molecule and provided insights into why both Fe–I and Fe–Cp bond fission occur, even though they involve different spin states. [] The calculations supported the experimental observations, suggesting that both bond fissions are homolytic, meaning the bond electrons are split evenly between the fragments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)

![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)


